3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPDPXKMBYESFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method includes the reaction of difluoroacetic acid with appropriate hydrazine derivatives under controlled conditions. The reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic esterification using nanoscale titanium dioxide have been developed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under mild conditions.
Major Products:
Oxidation: Formation of 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(Difluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug discovery, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals, including fungicides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes. For instance, in fungicidal applications, it targets succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts cellular respiration in fungi, leading to their death .
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives exhibit variable antimicrobial potency depending on the substituent at the 3-position. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., difluoromethyl, trifluoromethyl) enhance enzyme inhibition (e.g., DNA gyrase) by stabilizing ligand-receptor interactions .
- Heteroaromatic substituents (furan, thiophen) improve antibacterial activity, likely due to increased π-π stacking and solubility .
- Halogenated aryl groups (e.g., 4-fluorophenyl) enhance potency against Gram-negative bacteria (P. aeruginosa, E. coli) .
Yield and Purity Considerations :
- Difluoromethyl derivatives require precise control of fluorination conditions to avoid side reactions .
- Heteroaromatic analogs (e.g., furan, thiophen) achieve higher yields (>70%) due to stable intermediate formation .
Structural and Electronic Comparisons
- Difluoromethyl vs. Trifluoromethyl: Difluoromethyl (-CF2H): Balances lipophilicity and hydrogen-bond donation, improving membrane permeability .
- Aryl vs. Heteroaryl Substituents :
Biological Activity
3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a difluoromethyl group and an aldehyde functional group. Its molecular formula is C₅H₄F₂N₂O, indicating a high degree of fluorination, which is known to enhance biological activity and stability in various compounds.
The primary biological target of this compound is succinate dehydrogenase (SDH) , an essential enzyme in the mitochondrial electron transport chain and the citric acid cycle. Inhibition of SDH leads to:
- Decreased ATP production.
- Accumulation of succinate.
- Disruption of cellular respiration, which can impair fungal growth and reproduction, making it a candidate for antifungal applications .
Biological Activity
Research indicates that this compound exhibits notable antifungal properties. In vitro studies have demonstrated its effectiveness against various phytopathogenic fungi. The compound's structure allows it to interact with key residues in SDH, forming hydrogen bonds that contribute to its inhibitory effects .
Case Studies
- Antifungal Efficacy : A study synthesized several derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities. One derivative exhibited superior antifungal activity compared to traditional fungicides like boscalid, indicating the potential for developing new antifungal agents based on this scaffold .
- Molecular Docking Studies : Molecular docking simulations have shown that the carbonyl oxygen in the compound can form hydrogen bonds with amino acids in the active site of SDH. This interaction is crucial for understanding the compound's mechanism at the molecular level .
Comparative Analysis with Similar Compounds
To highlight the unique attributes of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Structure | Intermediate for fungicides; inhibits SDH |
| 5-Fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | Structure | Antimicrobial properties; used in agrochemicals |
| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole | Structure | High metabolic stability; applications in drug development |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is likely absorbed through the gastrointestinal tract upon oral administration. It is distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via the Vilsmeier–Haack reaction, where a pyrazole precursor (e.g., 3-methyl-1H-pyrazole) reacts with a difluoromethylating agent (e.g., ClCFH) in the presence of POCl and DMF. Key variables include temperature (reflux at 80–100°C), solvent (chloroform or dichloromethane), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity .
- Data Note : Yields range from 60–75% under optimized conditions, with impurities often arising from incomplete difluoromethylation or oxidation of the aldehyde group.
Q. How is the structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Complementary methods include:
- NMR : F NMR confirms the presence of difluoromethyl groups (δ ~ -110 to -120 ppm).
- FT-IR : Aldehyde C=O stretching at ~1700 cm.
- Mass Spectrometry : Molecular ion [M+H] at m/z 175.1 .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?
- Mechanistic Insight : Fluorination enhances lipophilicity and metabolic stability, improving membrane permeability. For example, this compound exhibits 2–3× higher antibacterial activity against P. aeruginosa compared to its non-fluorinated analog due to stronger target binding (e.g., enoyl-acyl carrier protein reductase) .
- Data Contradictions : While fluorination generally boosts activity, some studies report reduced efficacy in Gram-positive bacteria (S. aureus), attributed to steric hindrance from the difluoromethyl group .
Q. What strategies mitigate aldehyde group oxidation during storage and biological assays?
- Methodology :
- Storage : Lyophilization under argon and storage at -20°C in amber vials reduces oxidation.
- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) or ascorbic acid inhibits radical-mediated oxidation .
- Derivatization : Conversion to oxime or hydrazone derivatives preserves reactivity while enhancing stability .
Q. How do computational models predict the compound’s interaction with biological targets?
- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:
- Strong binding affinity (-8.2 kcal/mol) to cytochrome P450 enzymes due to hydrogen bonding with the aldehyde oxygen and hydrophobic interactions with the difluoromethyl group .
- Limitation : Overestimation of binding energy occurs if solvent effects (e.g., water displacement) are neglected .
Comparative Analysis Table
| Property | This compound | Non-Fluorinated Analog | Trifluoromethyl Analog |
|---|---|---|---|
| LogP | 1.8 | 1.2 | 2.5 |
| Antibacterial IC (μM, P. aeruginosa) | 12.5 | 35.7 | 8.9 |
| Thermal Stability (°C) | 160 (decomposition) | 145 | 175 |
| Synthetic Yield | 68% | 75% | 55% |
Data compiled from
Key Research Gaps
- Toxicity Profile : Limited data on hepatotoxicity and environmental persistence.
- Enantioselective Synthesis : Current methods lack stereocontrol for chiral derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
